molecular formula C12H14ClN5 B7435347 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine

4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine

Cat. No. B7435347
M. Wt: 263.72 g/mol
InChI Key: BRYPXQJMQSYGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTAP is a selective antagonist of the kappa opioid receptor (KOR), which is a G-protein-coupled receptor that plays a crucial role in the regulation of pain, stress, and addiction. The purpose of

Scientific Research Applications

4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has been used extensively in scientific research to investigate the role of KOR in various physiological and pathological processes. For example, 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has been used to study the effects of KOR activation on pain perception, stress response, and drug addiction. 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has also been used to evaluate the potential therapeutic benefits of KOR antagonists in the treatment of depression, anxiety, and other psychiatric disorders.

Mechanism of Action

4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine acts as a competitive antagonist of KOR, binding to the receptor and preventing the activation of downstream signaling pathways. KOR activation has been shown to produce analgesia, dysphoria, and aversion, while KOR blockade has been associated with antidepressant and anxiolytic effects. The precise mechanism by which 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine exerts its effects on KOR is still under investigation, but it is believed to involve interactions with specific amino acid residues within the receptor binding site.
Biochemical and Physiological Effects
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. For example, 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has been shown to reduce pain sensitivity in rats and mice, and to produce antidepressant-like effects in several behavioral tests. 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has also been shown to attenuate the stress response in rats exposed to a forced swim test. However, the effects of 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine can vary depending on the dose, route of administration, and experimental conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine is its selectivity for KOR, which allows researchers to investigate the specific effects of KOR activation or blockade without interference from other opioid receptors. 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine is also relatively easy to synthesize and can be obtained in sufficient quantities for laboratory experiments. However, 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has some limitations, including its relatively short half-life and potential off-target effects at high doses.

Future Directions

There are several potential future directions for research on 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine and KOR. One area of interest is the development of more selective and potent KOR antagonists for use in clinical trials. Another area of interest is the investigation of the role of KOR in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune diseases and chronic pain. Finally, the potential use of KOR antagonists in the treatment of substance use disorders, such as opioid addiction, is an important area of ongoing research.

Synthesis Methods

The synthesis of 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine involves several steps, including the preparation of 4-chloro-2-pyridinecarboxaldehyde, which is then reacted with 4-(1H-1,2,3-triazol-4-yl)piperidine in the presence of a copper catalyst to yield the final product. The process is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.

properties

IUPAC Name

4-chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5/c13-10-1-4-14-12(9-10)17-6-2-11(3-7-17)18-8-5-15-16-18/h1,4-5,8-9,11H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYPXQJMQSYGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C3=NC=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine

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